![molecular formula C22H18ClFN2O3S B2440781 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954612-97-6](/img/structure/B2440781.png)
2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
“2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a compound that has been identified in the ligand complex of RORg LBD . It has been used in studies to suppress IL-17 release in human T-helper 17 (TH 17) cells .
Molecular Structure Analysis
The molecular formula of the compound is C22H18ClFN2O3S . It has an average mass of 444.906 Da and a monoisotopic mass of 444.071075 Da .
Scientific Research Applications
Synthesis and Crystal Structure
Biological and Pharmacological Screening
Several studies have focused on the synthesis of novel sulfonamide derivatives, including compounds similar to 2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and evaluated their cytotoxic activities against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of breast and colon cancer cell lines, highlighting their potential in cancer therapy (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Imaging and Diagnostic Applications
Research into fluorine-18-labeled benzamide analogues for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET) shows the application of related compounds in diagnostic imaging. These studies aim to provide insights into the sigma-2 receptor status in solid tumors, aiding in the diagnosis and monitoring of cancer (Z. Tu, Jinbin Xu, L. Jones, Shihong Li, Craig Dumstorff, S. Vangveravong, Delphine L. Chen, K. Wheeler, M. Welch, R. Mach, 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the retinoic acid-related orphan receptor gamma (RORγ) . RORγ is an isoform of the retinoic acid-related orphan receptor gamma (RORc, RORγ), and it has been identified as the master regulator of T-helper 17 (TH 17) cell function and development .
Mode of Action
The compound acts as an inverse agonist to the RORγ ligand-binding domain (LBD) . It binds to the RORγ-LBD through both hydrophobic interactions, leading to an induced fit around the substituted benzamide moiety of the compound, as well as a hydrogen bond from the amide NH . This binding inhibits the ability of the RORγ-LBD to interact with a peptide derived from steroid receptor coactivator 1 .
Biochemical Pathways
The compound’s action on RORγ affects the T-helper 17 (TH 17) cell function and development . TH 17 cells are a subset of pro-inflammatory T helper cells defined by their production of interleukin 17 (IL-17). They are considered developmentally distinct from Th1 and Th2 cells and play a key role in autoimmune diseases .
Result of Action
The compound’s action results in the inhibition of IL-17 secretion from isolated and cultured human TH 17 cells . IL-17 is a pro-inflammatory cytokine that plays a crucial role in host defense and inflammatory diseases. By inhibiting its secretion, the compound could potentially modulate immune responses and have therapeutic effects in autoimmune diseases .
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-19-7-4-8-20(24)21(19)22(27)25-17-10-9-15-11-12-26(14-16(15)13-17)30(28,29)18-5-2-1-3-6-18/h1-10,13H,11-12,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMBVHORALNLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
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